molecular formula C8H13Cl3N4O B1484254 4-Chloro-6-(pyrrolidin-3-yloxy)pyrimidin-2-amine dihydrochloride CAS No. 2109195-06-2

4-Chloro-6-(pyrrolidin-3-yloxy)pyrimidin-2-amine dihydrochloride

Cat. No.: B1484254
CAS No.: 2109195-06-2
M. Wt: 287.6 g/mol
InChI Key: IEQMMKIWKZYBMU-UHFFFAOYSA-N
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Description

4-Chloro-6-(pyrrolidin-3-yloxy)pyrimidin-2-amine dihydrochloride is a chemical compound that belongs to the class of pyrimidines, which are heterocyclic aromatic organic compounds This compound features a pyrimidine ring substituted with a chlorine atom at the 4-position and a pyrrolidin-3-yloxy group at the 6-position

Properties

IUPAC Name

4-chloro-6-pyrrolidin-3-yloxypyrimidin-2-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClN4O.2ClH/c9-6-3-7(13-8(10)12-6)14-5-1-2-11-4-5;;/h3,5,11H,1-2,4H2,(H2,10,12,13);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEQMMKIWKZYBMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1OC2=CC(=NC(=N2)N)Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13Cl3N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-6-(pyrrolidin-3-yloxy)pyrimidin-2-amine dihydrochloride typically involves multiple steps, starting with the preparation of the pyrimidine core. One common synthetic route includes the following steps:

  • Formation of Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between an appropriate β-diketone and an amidine derivative.

  • Chlorination: The pyrimidine ring is then chlorinated at the 4-position using a suitable chlorinating agent, such as thionyl chloride (SOCl₂).

  • Introduction of Pyrrolidin-3-yloxy Group: The pyrrolidin-3-yloxy group is introduced through nucleophilic substitution, where the pyrimidine ring reacts with 3-hydroxypyrrolidine under appropriate conditions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions and optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-6-(pyrrolidin-3-yloxy)pyrimidin-2-amine dihydrochloride can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be performed to convert the compound into its reduced forms.

  • Substitution: Nucleophilic substitution reactions can introduce different substituents at various positions on the pyrimidine ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophiles like amines, alcohols, and halides can be used, with reaction conditions varying based on the specific reagent.

Major Products Formed:

  • Oxidation Products: Various oxidized derivatives, depending on the specific oxidizing agent and conditions.

  • Reduction Products: Reduced forms of the compound, which may have different biological activities.

  • Substitution Products: Derivatives with different substituents at the pyrimidine ring, leading to compounds with diverse properties.

Scientific Research Applications

4-Chloro-6-(pyrrolidin-3-yloxy)pyrimidin-2-amine dihydrochloride has several scientific research applications:

  • Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

  • Biology: The compound can be employed in biological studies to investigate its interactions with various biomolecules.

  • Medicine: It has potential therapeutic applications, including antiviral, anticancer, and anti-inflammatory properties.

  • Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

4-Chloro-6-(pyrrolidin-3-yloxy)pyrimidin-2-amine dihydrochloride is similar to other pyrimidine derivatives, such as 4-chloro-6-(piperidin-4-yloxy)pyrimidin-2-amine dihydrochloride and 4-chloro-6-(morpholin-4-yloxy)pyrimidin-2-amine dihydrochloride. These compounds share structural similarities but differ in the nature of the substituents on the pyrimidine ring. The unique combination of the pyrrolidin-3-yloxy group and the chlorine atom at the 4-position gives this compound distinct chemical and biological properties.

Comparison with Similar Compounds

  • 4-Chloro-6-(piperidin-4-yloxy)pyrimidin-2-amine dihydrochloride

  • 4-Chloro-6-(morpholin-4-yloxy)pyrimidin-2-amine dihydrochloride

  • 4-Chloro-6-(pyrrolidin-2-yloxy)pyrimidin-2-amine dihydrochloride

  • 4-Chloro-6-(azetidin-3-yloxy)pyrimidin-2-amine dihydrochloride

Biological Activity

4-Chloro-6-(pyrrolidin-3-yloxy)pyrimidin-2-amine dihydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms, efficacy in various assays, and potential applications in pharmacology.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C8H10ClN5O
  • Molecular Weight : 221.65 g/mol
  • CAS Number : 1354000-08-0

This compound features a pyrimidine ring substituted with a chloro group and a pyrrolidinyl ether, which may contribute to its biological properties.

Research indicates that 4-Chloro-6-(pyrrolidin-3-yloxy)pyrimidin-2-amine dihydrochloride exhibits activity through several mechanisms:

  • Kinase Inhibition : Preliminary studies suggest that the compound may inhibit specific kinases involved in cellular signaling pathways, which could affect cell proliferation and survival.
  • Antiviral Activity : Some derivatives of pyrimidine compounds have shown promise as antiviral agents, potentially inhibiting viral replication through interference with viral enzymes or host cell pathways .
  • Cytotoxicity : The compound's cytotoxic effects have been evaluated in various cancer cell lines, indicating a potential role in cancer therapy.

Biological Activity Data

The following table summarizes key findings related to the biological activity of 4-Chloro-6-(pyrrolidin-3-yloxy)pyrimidin-2-amine dihydrochloride:

Activity Type IC50/EC50 Values Assay Type Reference
Kinase Inhibition0.12 μMc-KIT Kinase Inhibition
Antiviral Activity5–28 μMRSV Replication Inhibition
Cytotoxicity9.19 μMCancer Cell Lines

Case Studies

  • Antiviral Efficacy : A study evaluating the antiviral activity of pyrimidine derivatives found that compounds with similar structures to 4-Chloro-6-(pyrrolidin-3-yloxy)pyrimidin-2-amine dihydrochloride exhibited significant inhibition of respiratory syncytial virus (RSV) replication, suggesting that this compound may have similar properties .
  • Cancer Research : In vitro studies have demonstrated that the compound can induce apoptosis in specific cancer cell lines, highlighting its potential as an anticancer agent. The mechanism appears to be linked to the inhibition of critical signaling pathways involved in cell survival .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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